molecular formula C36H20N2O6 B13743537 1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- CAS No. 4028-94-8

1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Cat. No.: B13743537
CAS No.: 4028-94-8
M. Wt: 576.6 g/mol
InChI Key: WMFOCQJARALVQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves the reaction of anthraquinone derivatives with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- stands out due to its specific combination of anthracene units and benzenedicarboxamide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

4028-94-8

Molecular Formula

C36H20N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

1-N,2-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C36H20N2O6/c39-31-19-9-1-3-11-21(19)33(41)29-25(31)15-7-17-27(29)37-35(43)23-13-5-6-14-24(23)36(44)38-28-18-8-16-26-30(28)34(42)22-12-4-2-10-20(22)32(26)40/h1-18H,(H,37,43)(H,38,44)

InChI Key

WMFOCQJARALVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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